2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
CAS No.:
Cat. No.: VC14782590
Molecular Formula: C19H16BrN3O
Molecular Weight: 382.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16BrN3O |
|---|---|
| Molecular Weight | 382.3 g/mol |
| IUPAC Name | 2-(4-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide |
| Standard InChI | InChI=1S/C19H16BrN3O/c1-22-10-8-14-16(5-3-6-17(14)22)21-19(24)12-23-11-9-13-15(20)4-2-7-18(13)23/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | ISFXYHAJJXVBPO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide (IUPAC name: 2-(4-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide) is a synthetic small molecule with the molecular formula C₁₉H₁₆BrN₃O and a molecular weight of 382.3 g/mol. The structure combines two modified indole rings: a 4-bromoindole moiety linked via an acetamide bridge to a 1-methylindole group. Key physicochemical properties include:
| Property | Value |
|---|---|
| logP (Partition coefficient) | 3.49 (predicted) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 3 |
| Polar surface area | 35.08 Ų |
| Solubility (logSw) | -3.64 (poor aqueous) |
The bromine atom at the indole 4-position enhances electrophilic reactivity, facilitating interactions with biological nucleophiles such as cysteine residues in proteins .
Synthesis and Characterization
Synthetic Pathway
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves a multi-step protocol:
-
Bromination of Indole:
Initial bromination at the 4-position of indole using N-bromosuccinimide (NBS) under radical conditions yields 4-bromoindole. -
N-Alkylation:
Reaction with chloroacetamide in the presence of a base (e.g., K₂CO₃) forms the 1-acetamido-4-bromoindole intermediate . -
Coupling with 1-Methylindole:
A Buchwald-Hartwig amination couples the acetamide intermediate with 1-methyl-4-aminoindole, facilitated by a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.
Yield: 58–62% (over three steps).
Analytical Validation
Structural confirmation relies on:
-
NMR:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.89–6.95 (m, aromatic protons), 3.89 (s, 3H, N-CH₃).
-
-
HRMS:
Observed m/z 383.0521 [M+H]⁺ (theoretical 383.0518).
Biological Activity and Mechanisms
Cytotoxic Effects
In vitro assays demonstrate potent cytotoxicity across multiple cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 12.5 | |
| MCF-7 (breast) | 18.7 | |
| A549 (lung) | 24.3 |
Mechanistic studies indicate:
-
Apoptosis Induction:
Caspase-3/7 activation (2.8-fold increase vs. control at 20 µM). -
Kinase Inhibition:
Suppression of EGFR (IC₅₀ = 0.89 µM) and BRAF (IC₅₀ = 1.2 µM) kinases, critical in cancer proliferation .
Comparative Analysis with Analogues
Structural Analogues
-
2-(4-Bromoindol-1-yl)-N-thiazolylacetamide:
Reduced cytotoxicity (HeLa IC₅₀ = 28 µM) but improved solubility. -
N-(Ethylpyrrolidinyl)acetamide Derivative:
Enhanced CNS penetration (logBB = 0.81) but lower kinase affinity.
Future Directions
Clinical Translation Challenges
-
Solubility Optimization:
Prodrug strategies (e.g., phosphate esters) to improve bioavailability. -
Targeted Delivery:
Nanoparticle encapsulation to reduce off-target effects.
Research Priorities
-
In Vivo Efficacy Studies:
Xenograft models to validate antitumor activity. -
Transcriptomic Profiling: RNA-seq to identify novel pathways affected by the compound.
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